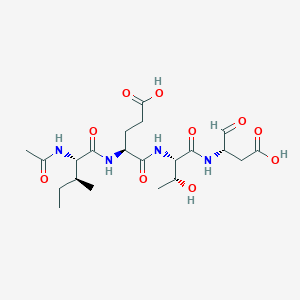

Ac-IETD-CHO

Beschreibung

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t10-,11+,13-,14-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTKTZHLZLOIIO-PBEPODTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Ac-IETD-CHO Mechanism of Action & Experimental Application

Executive Summary

Ac-IETD-CHO (Acetyl-Ile-Glu-Thr-Asp-Aldehyde) is a potent, cell-permeable, and reversible inhibitor of Caspase-8 (FLICE), the apical initiator caspase in the extrinsic apoptotic pathway. Unlike its irreversible counterparts (e.g., Z-IETD-FMK), the aldehyde warhead of Ac-IETD-CHO allows for kinetic equilibrium studies, making it a critical tool for dissecting the temporal dynamics of death receptor signaling.

However, its utility is often compromised by a lack of understanding regarding its "off-target" effects—specifically its impact on the necroptosis "switch" and cross-reactivity with Granzyme B. This guide provides a rigorous technical breakdown of the compound’s mechanism, validated experimental protocols, and the biological context required for accurate data interpretation.

Molecular Mechanism of Action[1]

Structural Logic

The efficacy of Ac-IETD-CHO relies on two distinct structural domains:

-

The Recognition Motif (Ac-IETD): The tetrapeptide sequence Ile-Glu-Thr-Asp mimics the cleavage site of pro-caspase-8. This sequence fits precisely into the S1-S4 subsites of the active caspase-8 enzyme, with the Aspartate (D) residue occupying the critical S1 pocket.

-

The Warhead (CHO): The C-terminal aldehyde is an electrophile. It does not alkylate the enzyme (unlike FMK or CMK inhibitors). Instead, it undergoes a nucleophilic attack by the catalytic Cysteine 360 (in human Caspase-8) to form a thiohemiacetal .

Thermodynamics and Reversibility

The formation of the thiohemiacetal is reversible. In an aqueous environment, the inhibitor can dissociate, restoring enzyme activity. This is governed by the dissociation constant (

-

Implication: Samples treated with Ac-IETD-CHO cannot be washed and analyzed later for "inhibited" status; the inhibitor must be present throughout the assay.

-

Kinetic Profile: Ac-IETD-CHO acts as a slow-binding competitive inhibitor.

Specificity and Data

While highly selective for Group III caspases (Caspase-8, -10), specificity is concentration-dependent.

| Target Enzyme | Interaction Type | Note | |

| Caspase-8 | < 5 nM | Primary Target | High affinity blockage. |

| Granzyme B | ~ 1-10 nM | Cross-Reactive | CRITICAL: IETD mimics the Granzyme B substrate. |

| Caspase-3 | > 100 nM | Weak Off-Target | Significant inhibition only at high |

| Caspase-1 | > 1 | Negligible | Minimal interaction.[1] |

Biological Context: The Apoptosis/Necroptosis Switch[2][3]

Researchers must recognize that inhibiting Caspase-8 does not simply "stop" cell death; it often redirects the cell toward Necroptosis .

Under normal conditions, active Caspase-8 cleaves RIPK1 and RIPK3, preventing the formation of the necrosome.[2] When Ac-IETD-CHO inhibits Caspase-8, RIPK1 and RIPK3 can phosphorylate and oligomerize, recruiting MLKL to induce membrane rupture (necroptosis).

Visualization: The Signaling Divergence

The following diagram illustrates the critical decision node controlled by Caspase-8 activity.

Figure 1: The "Death Switch."[2] Ac-IETD-CHO blocks Caspase-8, preventing Apoptosis but potentially unleashing RIPK-mediated Necroptosis.

Experimental Protocol: Fluorometric Kinetic Assay

This protocol utilizes Ac-IETD-CHO to validate Caspase-8 specificity in cell lysates using a fluorogenic substrate (Ac-IETD-AFC).

Reagents Preparation[4]

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 1 mM EDTA.

-

Note: CHAPS is preferred over Triton X-100 to preserve caspase dimer stability.

-

-

Inhibitor Stock: Dissolve Ac-IETD-CHO in high-grade DMSO to 10 mM. Store at -20°C.

-

Stability Warning: Aldehydes oxidize to carboxylic acids over time. Use fresh stocks or store under nitrogen.

-

-

Substrate: Ac-IETD-AFC (7-amino-4-trifluoromethylcoumarin).

Assay Workflow

| Step | Action | Technical Rationale |

| 1. Induction | Treat cells (e.g., Jurkat) with anti-Fas (50 ng/mL) for 4-6 hours. | Induces formation of the DISC complex. |

| 2. Lysis | Harvest cells, wash in PBS, lyse in chilled Lysis Buffer (30 min on ice). | Cold lysis prevents premature protease degradation. |

| 3. Clarification | Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant. | Removes mitochondria/debris that scatter light.[1] |

| 4. Quantification | Normalize protein concentration (Bradford/BCA) to 2-4 mg/mL. | Ensures kinetic rates are comparable. |

| 5. Pre-Incubation | Crucial Step: Incubate lysate with Ac-IETD-CHO (e.g., 10 | Allows the aldehyde to establish the hemiacetal equilibrium with the enzyme. |

| 6. Reaction | Add Ac-IETD-AFC substrate (50 | Initiates the cleavage reaction.[3] |

| 7. Measurement | Read fluorescence (Ex: 400nm / Em: 505nm) every 2 min for 1 hour. | Kinetic reads distinguish true enzymatic rate from background noise. |

Workflow Visualization

Figure 2: Step-by-step workflow for the Fluorometric Caspase-8 Inhibition Assay.

Troubleshooting & Critical Controls

The "Negative Control" Trap

Do not use "untreated" lysate as the only control. You must use a scrambled peptide aldehyde or Ac-FA-CHO (negative control inhibitor) to rule out non-specific aldehyde toxicity or reactivity with other thiol-containing proteins.

Distinguishing Granzyme B

If working with CTLs (Cytotoxic T-Lymphocytes) or NK cells, Ac-IETD-CHO will inhibit Granzyme B.

-

Solution: Use a specific Granzyme B inhibitor (e.g., Z-AAD-CMK) alongside Ac-IETD-CHO to deconvolute the signal.

Comparison: CHO vs. FMK

Use the correct inhibitor for your experimental goal:

| Feature | Ac-IETD-CHO | Z-IETD-FMK |

| Binding | Reversible (Hemiacetal) | Irreversible (Alkylation) |

| Primary Use | Kinetic assays, short-term inhibition. | Long-term cell culture, "knockout" simulation. |

| Toxicity | Moderate (Aldehyde reactivity). | Low to Moderate (Fluoride release byproduct). |

References

-

Thornberry, N. A., et al. (1997).[4][5][6] A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911.[6] Link

-

Garcia-Calvo, M., et al. (1998).[7][4] Inhibition of human caspases by peptide-based and macromolecular inhibitors.[7][8][9] Journal of Biological Chemistry, 273(49), 32608-32613.[7] Link

-

Tenev, T., et al. (2011). The Ripoptosome, a signaling platform that assembles in response to genotoxic stress and loss of IAPs. Molecular Cell, 43(3), 432-448. Link

-

Degterev, A., et al. (2008).[2][7] Chemical inhibitor of nonapoptotic cell death with therapeutic potential for ischemic brain injury. Nature Chemical Biology, 1(2), 112-119. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Caspase-8 inactivation in T cells increases necroptosis and suppresses autoimmunity in Bim−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigarra.up.pt [sigarra.up.pt]

- 6. A combinatorial approach defines specificities of members of the caspase family and granzyme B. Functional relationships established for key mediators of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of human caspases by peptide-based and macromolecular inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide: Dissecting the Role of the Caspase-8 Pathway in Apoptosis using Ac-IETD-CHO

Abstract

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A central family of proteases, the caspases, orchestrates this cellular self-destruction. Among them, caspase-8 stands as a critical initiator of the extrinsic apoptotic pathway. Understanding its function is paramount for research in cancer, immunology, and neurodegenerative diseases. This guide provides a deep dive into the caspase-8 signaling cascade and the utility of the specific, reversible inhibitor, Ac-IETD-CHO, as a tool to probe its function. We will explore the mechanistic underpinnings of caspase-8 activation, its downstream targets, and provide validated experimental protocols for its investigation, empowering researchers to design robust experiments and interpret their data with confidence.

Introduction: The Apoptotic Machinery and the Central Role of Caspases

Apoptosis is a highly regulated process characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.[1] This process is executed by a family of cysteine-aspartic proteases known as caspases.[2] Caspases are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage.[3] They are broadly categorized into initiator caspases (e.g., caspase-8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7).[2] Initiator caspases are activated within large protein complexes in response to pro-apoptotic signals, and they, in turn, cleave and activate the executioner caspases.[4] The executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the dismantling of the cell.[5]

There are two primary pathways leading to apoptosis: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[5] The intrinsic pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9.[4] The extrinsic pathway, the focus of this guide, is initiated by the binding of extracellular death ligands to transmembrane death receptors.[1]

The Extrinsic Apoptotic Pathway: Caspase-8 as the Apex Initiator

The extrinsic pathway of apoptosis is a critical mechanism for the removal of unwanted or dangerous cells by the immune system.[1] This pathway is initiated by the binding of ligands, such as FasL or TNF-α, to their cognate death receptors on the cell surface (e.g., Fas receptor, TNFR1).[2]

Mechanism of Caspase-8 Activation:

-

Ligand Binding and Receptor Trimerization: The binding of a death ligand induces the trimerization of its receptor.[2]

-

DISC Formation: This conformational change exposes the intracellular "death domains" (DD) of the receptors, leading to the recruitment of an adaptor protein called Fas-Associated Death Domain (FADD).[1][2] FADD, in turn, recruits procaspase-8 via interactions between their respective death effector domains (DEDs).[2] This multi-protein complex is known as the Death-Inducing Signaling Complex (DISC).[1]

-

Proximity-Induced Dimerization and Activation: Within the DISC, the high local concentration of procaspase-8 molecules facilitates their dimerization, which is sufficient to induce a conformational change that confers catalytic activity.[3][6] These weakly active dimers then cleave one another to generate the fully active heterotetrameric caspase-8.[3]

Once activated, caspase-8 can propagate the apoptotic signal through two main routes:

-

Direct Activation of Executioner Caspases: In some cell types (Type I cells), caspase-8 can directly cleave and activate executioner caspases, such as caspase-3 and -7, leading to rapid apoptosis.[4]

-

Engagement of the Intrinsic Pathway: In other cell types (Type II cells), the caspase-8 signal is amplified through the intrinsic pathway.[5] Caspase-8 cleaves a pro-apoptotic Bcl-2 family member called Bid into its truncated form, tBid.[1] tBid then translocates to the mitochondria, where it promotes the release of cytochrome c, leading to the activation of caspase-9 and subsequent activation of executioner caspases.[1][5]

Beyond Apoptosis: The Expanding Roles of Caspase-8

Recent research has unveiled that caspase-8 is not solely a pro-death molecule. It plays a complex role in other cellular processes, including:

-

Inhibition of Necroptosis: Caspase-8 can cleave and inactivate key proteins in the necroptotic pathway, such as RIPK1 and RIPK3, thereby suppressing this pro-inflammatory form of cell death.[7][8] The inhibition of caspase-8 can, therefore, paradoxically lead to cell death via necroptosis.[6][9]

-

Inflammation and Immunity: Caspase-8 is involved in the regulation of inflammatory signaling and the activation of the inflammasome.[10][11]

-

Cell Survival: In certain contexts, caspase-8 has been shown to have pro-survival functions, highlighting its multifaceted nature.[6]

Ac-IETD-CHO: A Specific Tool for Interrogating Caspase-8 Function

To elucidate the precise role of caspase-8 in these diverse pathways, specific and reliable inhibitors are indispensable. Ac-IETD-CHO (N-Acetyl-Ile-Glu-Thr-Asp-CHO) is a synthetic, cell-permeable peptide aldehyde that acts as a potent and reversible inhibitor of caspase-8.[12]

Mechanism of Inhibition:

Ac-IETD-CHO is designed to mimic the preferred cleavage sequence of caspase-8 (IETD). The aldehyde group (-CHO) at the C-terminus forms a reversible covalent bond with the cysteine residue in the active site of caspase-8, thereby blocking its proteolytic activity. This prevents the downstream cleavage of its substrates, including procaspase-3 and Bid.[13]

Specificity and Considerations:

While Ac-IETD-CHO is a highly potent inhibitor of caspase-8, it's crucial to acknowledge potential off-target effects.[14] It can also inhibit other caspases, albeit at higher concentrations. Therefore, careful dose-response experiments and the use of appropriate controls are essential for accurate data interpretation.

| Inhibitor | Target Caspase | Reported IC50 | Notes |

| Ac-IETD-CHO | Caspase-8 | ~5 nM[15] | Potent and reversible. May inhibit other caspases at higher concentrations.[14] |

| Ac-DEVD-CHO | Caspase-3 | ~3.04 nM[16] | Often used as a control to assess the involvement of executioner caspases.[17] |

| Ac-LEHD-CHO | Caspase-9 | ~49.2 nM[16] | Used to investigate the intrinsic apoptotic pathway. |

IC50 values can vary depending on the assay conditions.

Experimental Design and Protocols

A well-designed experiment is the cornerstone of reliable scientific findings. When using Ac-IETD-CHO to investigate the role of caspase-8, a multi-pronged approach is recommended.

General Cell Culture and Treatment

This protocol provides a general framework. Optimal conditions (e.g., cell seeding density, inhibitor concentration, incubation time) should be determined empirically for each cell line and experimental setup.

Materials:

-

Cell line of interest (e.g., CHO, Jurkat)[18]

-

Complete culture medium[19]

-

Apoptosis-inducing agent (e.g., FasL, TNF-α)

-

Ac-IETD-CHO (stock solution in DMSO)[12]

-

Vehicle control (DMSO)

-

Sterile culture plates/flasks[20]

-

CO2 incubator[18]

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of the experiment.[20]

-

Cell Culture: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO2).[18]

-

Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of Ac-IETD-CHO (e.g., 10-100 µM) or vehicle control for 1-2 hours.[15][21] This allows the inhibitor to permeate the cells before apoptosis induction.

-

Apoptosis Induction: Add the apoptosis-inducing agent to the culture medium.

-

Incubation: Incubate for the desired period (e.g., 4-24 hours), depending on the cell type and inducer.

-

Harvesting: Harvest cells for downstream analysis. For adherent cells, use a gentle method like trypsinization, and collect any floating cells as they may be apoptotic.[22] For suspension cells, collect by centrifugation.[19]

Caspase-8 Activity Assay (Colorimetric)

This assay measures the activity of caspase-8 by detecting the cleavage of a colorimetric substrate.[22][23]

Materials:

-

Cell lysate from treated and control cells

-

Lysis buffer

-

2x Reaction buffer

-

Caspase-8 substrate (Ac-IETD-pNA)[23]

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysis: Lyse the harvested cells according to the kit manufacturer's instructions.[22]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate. Include a blank control (lysis buffer only).

-

Reaction Initiation: Add the 2x reaction buffer and the Ac-IETD-pNA substrate to each well.[22]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[22]

-

Measurement: Read the absorbance at 405 nm using a microplate reader.[22] The absorbance is directly proportional to the caspase-8 activity.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[24]

Materials:

-

Harvested cells

-

Annexin V-FITC (or other fluorochrome conjugate)[25]

-

Propidium Iodide (PI)

-

1x Binding Buffer[25]

-

Flow cytometer

Procedure:

-

Cell Preparation: Wash the harvested cells with cold PBS and then resuspend them in 1x Binding Buffer at a concentration of 1x10^6 cells/mL.[26]

-

Staining: Add Annexin V-FITC and PI to the cell suspension.[27]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[27]

-

Analysis: Analyze the cells by flow cytometry within one hour.[27]

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Data Interpretation and Troubleshooting

Expected Outcomes:

-

Successful Inhibition: In cells treated with an apoptosis inducer, pre-treatment with Ac-IETD-CHO should lead to a dose-dependent decrease in caspase-8 activity, a reduction in the percentage of apoptotic cells (especially the Annexin V+/PI- population), and decreased cleavage of downstream targets like caspase-3 and PARP.

-

Control Validation: The vehicle control group should show no significant effect on apoptosis compared to the untreated group. The positive control (inducer alone) should exhibit a clear increase in apoptosis.

Potential Pitfalls and Solutions:

-

Inhibitor Ineffectiveness:

-

Cause: Insufficient concentration or incubation time.

-

Solution: Perform a dose-response and time-course experiment to determine the optimal conditions.

-

Cause: The apoptotic pathway is caspase-8 independent.

-

Solution: Investigate the involvement of the intrinsic pathway using a caspase-9 inhibitor (e.g., Ac-LEHD-CHO).

-

-

High Background Apoptosis:

-

Cause: Unhealthy cell culture, harsh cell handling.

-

Solution: Ensure proper cell culture techniques and gentle cell manipulation.[19]

-

-

Unexpected Cell Death (Necroptosis):

Conclusion and Future Directions

Caspase-8 is a pivotal enzyme that sits at a crucial crossroads of cell fate decisions, regulating not only apoptosis but also necroptosis and inflammation.[8][9] The specific inhibitor Ac-IETD-CHO provides an invaluable tool for researchers to dissect the intricate signaling networks governed by caspase-8. By combining the use of this inhibitor with a suite of robust cellular and biochemical assays, scientists can gain deeper insights into the mechanisms of cell death in various physiological and pathological contexts. This knowledge is fundamental for the development of novel therapeutic strategies for a wide range of human diseases, from cancer to autoimmune disorders.

References

- Boatright, K. M., & Salvesen, G. S. (2003). Mechanisms of caspase activation. Current Opinion in Cell Biology, 15(6), 725–731.

-

Boster Biological Technology. (n.d.). Caspase-8 Activity Assay Kit. Retrieved from [Link]

- Han, J., Zhong, C.-Q., & Zhang, D.-W. (2011). Roles of Caspases in Necrotic Cell Death. Cellular and Molecular Life Sciences, 68(24), 3985–3995.

- Pop, C., & Salvesen, G. S. (2009). Cellular Mechanisms Controlling Caspase Activation and Function. Journal of Cell Science, 122(Pt 10), 1557–1566.

-

St. Jude Children's Research Hospital. (2020, May 18). Caspase-8 triggers inflammatory signaling in multiple ways. [Link]

- Fritsch, M., Günther, S. D., Schwarzer, R., Albert, M.-C., Schorn, F., Werthenbach, J. P., … Walczak, H. (2019). Caspase-8; regulating life and death.

- Green, D. R. (2010). Functions of Caspase 8: the Identified and the Mysterious.

- Fritsch, M., Günther, S. D., Schwarzer, R., Albert, M.-C., Schorn, F., Werthenbach, J. P., … Walczak, H. (2019). Multiple roles of caspase-8 in cell death, inflammation, and innate immunity. Journal of Leukocyte Biology, 106(1), 121–137.

- Li, H., Li, M., & Huang, P. (2023). Caspase-8 in inflammatory diseases: a potential therapeutic target.

-

Glaser, M., Rajkumar, V. S., Diocou, S., Årstad, E., et al. (2019). In vitro data. (a) IC50 profiles for caspase-3 binding of FITI,... [Figure]. ResearchGate. [Link]

- Wolny, D., & Wędrychowicz, H. (2008). Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.). Acta Biologica Cracoviensia Series Botanica, 50(2), 59-66.

- Yun, C. Y., Liu, S., Lim, S. F., Wang, T., Chung, B. Y. F., Teo, J. J., ... Song, Z. (2007). Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures. Metabolic Engineering, 9(5-6), 461–472.

- Vince, J. E., & Murphy, J. M. (2023).

- Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781.

-

ResearchGate. (n.d.). Extrinsic apoptosis pathway initiated by caspase-8. [Diagram]. Retrieved from [Link]

- Liu, Y., Liu, C., Chen, Z., et al. (2020). Inhibition of Caspases Improves Non-Viral T Cell Receptor Editing. Cancers, 12(9), 2603.

-

Wikipedia. (n.d.). Caspase 8. Retrieved from [Link]

-

Elabscience. (n.d.). Caspase 8 Activity Assay Kit (by Colorimetric). Retrieved from [Link]

- Pop, C., Oberst, A., Drag, M., Van Raam, B. J., Riedl, S. J., Green, D. R., & Salvesen, G. S. (2011). Interdimer processing mechanism of procaspase-8 activation. Proceedings of the National Academy of Sciences, 108(36), 14878–14883.

-

ResearchGate. (n.d.). Caspase-8 contributes to the inhibition of inflammation through the induction of apoptosis, inhibition of necroptosis, and limiting of proinflammatory processes. [Diagram]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 2, IC50 values for selected compounds versus caspase panel. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

-

Eureka Life Sciences. (2025, April 29). How to Set Up a CHO Cell Culture Workflow in Your Lab. [Link]

- Sauerwald, T. M., O'Brien, S. M., & Betenbaugh, M. J. (2003). Study of caspase inhibitors for limiting death in mammalian cell culture. Biotechnology and Bioengineering, 81(3), 329-340.

- Wang, S., & El-Deiry, W. S. (2003). Caspase-8 Induces Lysosome-Associated Cell Death in Cancer Cells. Cancer Research, 63(13), 3403–3409.

-

Expression Systems. (n.d.). CHO-ES Chinese Hamster Ovary Cells INSTRUCTIONS FOR USE. Retrieved from [Link]

-

Cell & Gene. (2024, June 10). An Off-Target Effect in Genome Editing Defined [Video]. YouTube. [Link]

-

ResearchGate. (2022, March 25). Activate Caspase in CHO cells? [Forum post]. [Link]

-

University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

Sources

- 1. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interdimer processing mechanism of procaspase-8 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-8 Induces Lysosome-Associated Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-8 in inflammatory diseases: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-8 triggers inflammatory signaling in multiple ways - St. Jude Children’s Research Hospital [stjude.org]

- 11. The role of caspase-8 in inflammatory signalling and pyroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Ac-IETD-CHO *CAS 191338-86-0* | AAT Bioquest [aatbio.com]

- 14. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to Set Up a CHO Cell Culture Workflow in Your Lab [synapse.patsnap.com]

- 19. atcc.org [atcc.org]

- 20. expressionsystems.com [expressionsystems.com]

- 21. mdpi.com [mdpi.com]

- 22. file.elabscience.com [file.elabscience.com]

- 23. bosterbio.com [bosterbio.com]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 27. kumc.edu [kumc.edu]

Ac-IETD-CHO: Granzyme B vs. Caspase-8 Specificity Profile

This guide provides a rigorous technical analysis of the Ac-IETD-CHO inhibitor specificity profile, designed for researchers requiring high-fidelity control in apoptotic and cytotoxic signaling assays.

Technical Whitepaper | Application Note 042

Executive Summary: The Specificity Paradox

In the catalogue descriptions of most reagents, Ac-IETD-CHO (Acetyl-Ile-Glu-Thr-Asp-Aldehyde) is classified primarily as a potent, reversible inhibitor of Caspase-8 (

The Core Insight: Ac-IETD-CHO exhibits significant cross-reactivity with Granzyme B (GrB) .[1] While it is less potent against GrB than the canonical GrB inhibitor Ac-IEPD-CHO , the inhibition is sufficient to confound data interpretation. If you are using Ac-IETD-CHO to distinguish between Death Receptor (Fas/TRAIL) signaling and Granzyme B-mediated killing, you are likely suppressing both pathways , leading to false negatives regarding the role of Granzyme B.[1]

This guide details the structural basis of this cross-reactivity, provides the quantitative inhibition profile, and outlines a self-validating protocol to decouple these signals.

Molecular Mechanism & Structural Basis

To understand the lack of specificity, we must analyze the S1-S4 binding pockets of the target proteases. Both Caspase-8 and Granzyme B are aspartase-specific proteases, meaning they require an Aspartic Acid residue at the P1 position.[2]

The P1-P4 Interaction Matrix

The inhibitor sequence IETD interacts with the enzyme's active site as follows:

| Position | Residue | Interaction with Caspase-8 | Interaction with Granzyme B | Specificity Consequence |

| P1 | Asp (D) | Critical: Fits deep into the basic S1 pocket (Arg260/Arg64). | Critical: Fits deep into the S1 pocket (Arg226).[1] | No Specificity: Both enzymes mandate Asp at P1.[1] |

| P2 | Thr (T) | Preferred: Fits well in the hydrophobic S2 pocket.[1] | Tolerated: GrB prefers Pro (P) (IEP D) but tolerates Thr/Ala.[1] | Weak Specificity: Thr provides Casp-8 preference, but not exclusion of GrB. |

| P3 | Glu (E) | Permissive: Solvent-exposed; electrostatic interactions.[1] | Permissive: Similar electrostatic tolerance. | No Specificity. |

| P4 | Ile (I) | Preferred: Fits the hydrophobic S4 pocket.[1] | Preferred: Fits the hydrophobic S4 pocket. | No Specificity: Both enzymes prefer hydrophobic P4 residues (I/L).[1] |

Quantitative Inhibition Profile

The following data summarizes the inhibition constants. Note that

Comparative Potency Table

| Inhibitor | Target | Cross-Reactivity Risk | |

| Ac-IETD-CHO | Caspase-8 | 5 nM ( | High. Potently inhibits GrB at concentrations |

| Ac-IETD-CHO | Granzyme B | ~50–200 nM ( | High. Effective inhibition often overlaps with Casp-8 working concentrations.[1] |

| Ac-IEPD-CHO | Granzyme B | ~5–10 nM ( | Moderate.[1] Can cross-react with Casp-8 at high concentrations. |

| Ac-DEVD-CHO | Caspase-3 | < 1 nM ( | Low. Poor inhibitor of Casp-8 and GrB. |

Analysis:

-

At a standard working concentration of 10–50

M (common in cell-based assays), Ac-IETD-CHO concentration is 1000x above the -

Result: Complete blockade of both enzymes.[1]

Visualization of the Signaling Ambiguity

The following diagram illustrates how Ac-IETD-CHO creates an "Ambiguity Zone" where two distinct cell death pathways are simultaneously blocked.

Figure 1: Pathway Ambiguity Diagram.[1] Note that Ac-IETD-CHO blocks both the intrinsic Caspase-8 initiator and the extrinsic Granzyme B driver, making it impossible to distinguish the death source solely using this inhibitor.

Experimental Protocol: Validating Specificity

To trust your data, you must run a Titration-Based Exclusion Assay .[1] Do not rely on a single concentration.

Protocol: Differential Inhibition Titration

This workflow allows you to mathematically separate Caspase-8 activity from Granzyme B activity based on their differential sensitivity to Ac-IETD-CHO vs. Ac-IEPD-CHO.

Reagents:

-

Lysate: Cell lysate from target cells (treated with CTLs or FasL).[1][3]

-

Substrate A: Ac-IETD-AFC (Caspase-8 preference).[1]

-

Substrate B: Ac-IEPD-AFC (Granzyme B preference).[1]

Workflow Steps:

-

Baseline Activity: Measure

of the lysate using Substrate A and Substrate B independently.[1] -

Low-Dose IETD (Selective Window): Treat lysate with 10 nM Ac-IETD-CHO.

-

Expectation:

inhibition of Caspase-8;

-

-

High-Dose IETD (Non-Selective): Treat lysate with 10

M Ac-IETD-CHO.[1]-

Expectation:

inhibition of both enzymes.[1]

-

-

Cross-Confirmation: Treat lysate with 100 nM Ac-IEPD-CHO (GrB selective).[1]

-

Expectation: High inhibition of GrB; minimal inhibition of Caspase-8.

-

Decision Logic Diagram

Use this logic flow to interpret your results:

Figure 2: Logic flow for distinguishing Caspase-8 vs. Granzyme B dependency using dose-titration.

References

-

MedChemExpress. Ac-IETD-CHO Product Datasheet. (Identifies potent inhibition of both Granzyme B and Caspase-8).[1][2][7] Link

-

Cayman Chemical. Ac-IETD-CHO Product Information. (Cites IC50 = 5 nM for Caspase-8).[1] Link

-

Sigma-Aldrich. Granzyme B Inhibitor IV (Ac-IEPD-CHO).[1] (Describes Ac-IEPD-CHO as a reversible inhibitor of GrB and Caspase-8, highlighting the overlap). Link[1]

-

Thornberry, N. A., et al. A combinatorial approach defines specificities of members of the caspase family and granzyme B.[1] Journal of Biological Chemistry 272.29 (1997): 17907-17911.[1] (Foundational paper on the P1-P4 specificity profiles). Link

-

Harris, J. L., et al. Substrate specificity of the human proteases granzyme B and caspase-3/7.[1] Journal of Biological Chemistry 273 (1998): 27364.[1] (Detailed kinetic analysis of Granzyme B specificity). Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Selective Regulation of Apoptosis: the Cytotoxic Lymphocyte Serpin Proteinase Inhibitor 9 Protects against Granzyme B-Mediated Apoptosis without Perturbing the Fas Cell Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Temporal and spatial activation of caspase-like enzymes induced by self-incompatibility in Papaver pollen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Granzyme B Is an Essential Mediator in CD8+ T Cell Killing of Theileria parva-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Ac-IETD-CHO – Structural Dynamics and Application in Caspase-8 Inhibition

[1]

Executive Summary

Ac-IETD-CHO is a synthetic tetrapeptide aldehyde acting as a potent, reversible inhibitor of Caspase-8 (FLICE) and Granzyme B .[1] Unlike irreversible fluoromethylketone (FMK) inhibitors that permanently alkylate the active site, the aldehyde warhead of Ac-IETD-CHO forms a metastable thiohemiacetal complex with the catalytic cysteine.[1] This unique mechanism allows for kinetic studies where equilibrium dynamics are required.[1]

This guide details the physicochemical properties, structural identity, and validated experimental protocols for utilizing Ac-IETD-CHO in apoptotic signaling research.[1]

Chemical Identity & Structural Analysis[1][2]

The specificity of Ac-IETD-CHO is derived from its peptide sequence Ile-Glu-Thr-Asp , which mimics the cleavage site of the pro-enzyme Procaspase-3.[1] The N-terminal acetylation stabilizes the peptide against aminopeptidases, while the C-terminal aldehyde functions as the electrophilic "warhead."

Physicochemical Data Profile[1]

| Property | Specification |

| Common Name | Ac-IETD-CHO |

| IUPAC Name | N-acetyl-L-isoleucyl-L-glutamyl-L-threonyl-N-(1-formyl-2-carboxyethyl)-L-aspartamide |

| Molecular Formula | |

| Molecular Weight | 502.52 g/mol |

| CAS Registry Number | 191338-86-0 |

| Target Specificity | Caspase-8 ( |

| Solubility | DMSO (≥10 mM); Water (~1 mg/mL, lower stability) |

| Appearance | White to off-white lyophilized powder |

Structural Visualization

The following diagram illustrates the connectivity of the tetrapeptide backbone and the critical reactive warhead.

Figure 1: Structural connectivity of Ac-IETD-CHO, highlighting the P1-P4 substrate recognition sequence and the reactive aldehyde warhead.[1]

Mechanistic Profiling

Mode of Inhibition: Reversible Thiohemiacetal Formation

Ac-IETD-CHO is classified as a transition-state analog .[1] Upon entering the active site of Caspase-8:

-

Recognition: The IETD sequence binds to the S1-S4 subsites of the enzyme. The Aspartate residue (P1) is critical for anchoring into the basic S1 pocket.[1]

-

Attack: The thiol group (-SH) of the catalytic Cysteine 360 (in Caspase-8) performs a nucleophilic attack on the carbonyl carbon of the inhibitor's aldehyde group.[1]

-

Complexation: This results in a thiohemiacetal intermediate. Unlike FMK inhibitors which release a leaving group (fluoride) to form a permanent thioether bond, the aldehyde complex is reversible.[1] Dilution or dialysis can dissociate the inhibitor, restoring enzyme activity [1].

Selectivity Window

While highly selective for Caspase-8, researchers must maintain strict concentration controls.[1]

Physicochemical Properties & Handling[1][5][6]

Critical Warning: Aldehyde inhibitors are prone to oxidation and hydration. Proper handling is essential for experimental reproducibility.[1]

Solubility and Reconstitution

-

Primary Solvent: DMSO (Dimethyl sulfoxide).[1]

-

Secondary Solvent: Aqueous buffers.[1]

-

Warning: Ac-IETD-CHO is unstable in water over long periods due to hydration of the aldehyde to a gem-diol, which is inactive.[1] Always prepare aqueous dilutions immediately prior to use.

-

Storage Protocol

-

Upon receipt, store lyophilized powder at -20°C (stable >1 year).

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation (hygroscopic).

-

Aliquot stock solutions (DMSO) to avoid freeze-thaw cycles.[1]

Experimental Protocol: Fluorometric Caspase-8 Inhibition Assay

This protocol validates the efficacy of Ac-IETD-CHO using a fluorogenic substrate (e.g., Ac-IETD-AFC).[1]

Reagents

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA.[1]

-

Inhibitor: Ac-IETD-CHO (10 mM DMSO stock).[1]

-

Substrate: Ac-IETD-AFC (50 µM final concentration).

Workflow Diagram

Figure 2: Step-by-step workflow for validating Caspase-8 inhibition. Pre-incubation is the critical control point.

Step-by-Step Procedure

-

Induction: Induce apoptosis in target cells (e.g., Jurkat) using FasL or TNF-α.[1]

-

Lysis: Harvest cells and lyse in Lysis Buffer on ice for 20 minutes. Centrifuge at 10,000 x g for 10 min to clear debris.

-

Quantification: Normalize protein concentration to 1-2 mg/mL.

-

Pre-Incubation (Crucial):

-

Aliquot lysates into a 96-well plate.

-

Add Ac-IETD-CHO (final conc. 10-50 µM) to "Treated" wells.[1]

-

Add equal volume DMSO to "Control" wells.

-

Incubate for 30 minutes at 37°C. Note: Skipping this step significantly reduces inhibition efficiency as the inhibitor needs time to access the active site.

-

-

Reaction: Add Ac-IETD-AFC substrate (50 µM).

-

Measurement: Monitor fluorescence release kinetically over 60 minutes.

References

-

Garcia-Calvo, M. et al. (1998).[1][7] Inhibition of human caspases by peptide-based and macromolecular inhibitors.[1][8] Journal of Biological Chemistry, 273(49), 32608-32613.[1]

-

Cayman Chemical. (n.d.).[1] Ac-IETD-CHO Product Data Sheet. Cayman Chemical.[1]

-

MedChemExpress. (n.d.).[1] Ac-IETD-CHO: Caspase-8 and Granzyme B Inhibitor.[1][2][9] MedChemExpress.

-

Thornberry, N. A. et al. (1997).[1] A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911.[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enzo Life Sciences Ac-IETD-CHO (5mg). CAS: 191338-86-0, Quantity: Each | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cpcscientific.com [cpcscientific.com]

- 8. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Technical Deep Dive: Ac-IETD Derivatives in Caspase-8 Profiling

Executive Summary

In the investigation of the extrinsic apoptotic pathway, the tetrapeptide sequence Ac-IETD (Acetyl-Ile-Glu-Thr-Asp) serves as the primary recognition motif for Caspase-8 . However, the functional application of this sequence depends entirely on its C-terminal modification.

Researchers often encounter confusion when selecting between Ac-IETD-pNA and Ac-IETD-CHO . While cataloged adjacently, they play opposing roles:

-

Ac-IETD-pNA is a colorimetric substrate used to measure enzymatic activity.[1][2]

-

Ac-IETD-CHO is a reversible inhibitor used to block or validate that activity.[2]

This guide analyzes the mechanistic differences, kinetic properties, and experimental protocols for both molecules, providing a self-validating framework for Caspase-8 profiling.[2]

Part 1: Molecular Mechanics & Chemical Distinction[2]

The core of both molecules is the IETD sequence, mimicking the cleavage site of Pro-Caspase-3, the downstream target of Caspase-8. The distinction lies in the "warhead" attached to the Aspartate residue.

Ac-IETD-pNA (The Reporter)[1][2]

-

Full Name: Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide[2]

-

Function: Synthetic Peptide Substrate[3]

-

Mechanism: Hydrolysis.[2][4] Caspase-8 acts as a cysteine protease.[1][2] It recognizes the Asp residue and cleaves the amide bond connecting the peptide to the p-nitroaniline (pNA) group.

-

Signal: Free pNA is a chromophore.[5][6] When attached to the peptide, it is colorless. Upon cleavage, it absorbs light strongly at 400–405 nm (Yellow).[2]

-

Thermodynamics: Irreversible cleavage under assay conditions.[2]

Ac-IETD-CHO (The Modulator)

-

Full Name: Acetyl-Ile-Glu-Thr-Asp-aldehyde[2]

-

Function: Transition-State Analog Inhibitor

-

Mechanism: Thiohemiacetal Formation.[2] The C-terminal aldehyde is an electrophile. It does not get cleaved.[2] Instead, it undergoes a nucleophilic attack by the active site Cysteine (Cys360 in Caspase-8).[2] This forms a reversible thiohemiacetal complex , locking the enzyme in a transition state.

-

Signal: None (Silent blocker).

-

Thermodynamics: Reversible equilibrium (

).[2]

Visualization: Mechanism of Action

The following diagram contrasts the catalytic cleavage of the pNA substrate against the competitive binding of the CHO inhibitor.

Figure 1: Mechanistic divergence of Ac-IETD derivatives.[2] pNA substrates undergo irreversible hydrolysis to yield a signal, while CHO inhibitors form a reversible equilibrium complex.[2]

Part 2: Ac-IETD-pNA (Activity Assay Protocol)[2]

This protocol is designed for the quantification of Caspase-8 activity in cell lysates.[1]

Critical Reagents

-

Lysis Buffer: Must contain mild detergent (e.g., 1% NP-40 or CHAPS) to preserve native conformation.[2]

-

Reaction Buffer: CRITICAL: Must contain a reducing agent (10 mM DTT or β-Mercaptoethanol).[2] Caspases have an active site cysteine; without reduction, the enzyme oxidizes and becomes inactive, yielding false negatives.

-

Ac-IETD-pNA Stock: Reconstitute in DMSO to 10 mM.

Step-by-Step Workflow

-

Induction: Treat cells with apoptotic inducer (e.g., Fas Ligand or TNF-α).[2]

-

Lysis: Harvest cells (

) and lyse on ice for 10 min. Centrifuge at 10,000 x g to pellet debris. -

Quantification: Normalize protein concentration (Bradford/BCA) to ensure equal loading (e.g., 50-100 µg protein per well).

-

Reaction Setup:

-

Sample: 50 µL Cell Lysate + 50 µL 2X Reaction Buffer (with DTT).

-

Substrate: Add 5 µL of 4 mM Ac-IETD-pNA (Final conc: 200 µM).

-

-

Incubation: Incubate at 37°C for 1–2 hours.

-

Readout: Measure Absorbance at 405 nm .

Quantitative Analysis

Calculate specific activity using the Beer-Lambert Law.[7] The extinction coefficient (

Part 3: Ac-IETD-CHO (Specificity Validation)[2]

A common error in caspase research is assuming Ac-IETD is perfectly specific to Caspase-8.[2] It is not.

-

Granzyme B Cross-Reactivity: Cytotoxic T-cells and NK cells express Granzyme B, which also cleaves IETD sequences efficiently [1].[2]

-

Caspase-3/6: At high concentrations, other caspases may cleave IETD.[2]

Therefore, Ac-IETD-CHO is required to validate that the signal observed in Part 2 is indeed protease-driven and not background noise.

Validation Protocol (Inhibition Control)

To prove specificity, run a parallel control:

-

Prepare Lysate as above.

-

Pre-Incubation: Add Ac-IETD-CHO (Final conc: 10–50 µM) to the lysate before adding the pNA substrate.

-

Incubate for 15 minutes at 37°C. This allows the aldehyde to bind the active site Cysteine.

-

Result: The signal at 405 nm should be >90% inhibited compared to the untreated sample.

CHO vs. FMK: A Crucial Distinction

Researchers often confuse Ac-IETD-CHO with Ac-IETD-FMK (fluoromethylketone).[2]

-

CHO (Aldehyde): Reversible.[2] Good for kinetic studies (Ki determination) and short-term assays.[2]

-

FMK (Fluoromethylketone): Irreversible alkylation.[2] Better for long-term cell culture experiments to block apoptosis, as it does not wash off the enzyme [2].

Part 4: Comparative Data & Decision Matrix

Summary of Differences

| Feature | Ac-IETD-pNA | Ac-IETD-CHO |

| Role | Substrate (Reporter) | Inhibitor (Blocker) |

| C-Terminus | p-Nitroaniline (Amide bond) | Aldehyde (Electrophile) |

| Reaction Type | Hydrolysis (Cleavage) | Thiohemiacetal formation |

| Readout | Absorbance increase (405 nm) | Loss of activity (IC50 ~5 nM) |

| Reversibility | Irreversible (Product released) | Reversible (Equilibrium) |

| Primary Use | Quantifying Caspase-8 activity | Validating specificity / Kinetics |

Experimental Decision Logic

Use the following logic flow to determine the correct experimental setup.

Figure 2: Decision matrix for selecting IETD derivatives based on experimental context.

References

-

Thornberry, N. A., et al. (1997).[2][8] A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911.[2] Link

-

MedChemExpress. (n.d.).[2] Ac-IETD-CHO Product Information. MedChemExpress. Link

-

Cayman Chemical. (n.d.).[2] Ac-IETD-CHO (trifluoroacetate salt) Product Description. Cayman Chemical.[2] Link

-

R&D Systems. (n.d.).[2] Caspase-1 Colorimetric Assay Protocol (General pNA methodology). R&D Systems. Link

-

Chromogenic Substrates. (n.d.). Theoretical Basis for Calculation (pNA Extinction Coefficients). ChromogenicSubstrates.com. Link

Sources

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Basis for Calculation - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

- 8. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ac-IETD-CHO vs. Irreversible Caspase Inhibitors in Signal Transduction Analysis

Executive Summary

This guide provides a technical analysis of Ac-IETD-CHO (Acetyl-Ile-Glu-Thr-Asp-Aldehyde), a reversible inhibitor of Caspase-8, contrasted against its irreversible counterparts (e.g., Z-IETD-FMK). While often used interchangeably in general protocols, the choice between an aldehyde (-CHO) and a fluoromethyl ketone (-FMK) warhead fundamentally alters experimental kinetics, off-target toxicity profiles, and data interpretation.

Key Takeaway: Use Ac-IETD-CHO for short-term kinetic assays and reversible phenotype recovery studies. Use Z-IETD-FMK for long-term apoptosis blocking in cell culture, but be vigilant regarding Granzyme B cross-reactivity and non-specific alkylation.

Part 1: Mechanistic Foundations

The core distinction lies in the "warhead"—the C-terminal functional group that interacts with the catalytic cysteine (Cys360 in Caspase-8).

The Reversible Aldehyde (Ac-IETD-CHO)

Ac-IETD-CHO functions as a transition-state analog. The electrophilic aldehyde carbon is attacked by the thiolate anion of the active site cysteine.

-

Mechanism: Forms a thiohemiacetal adduct .

-

Kinetics: Fast-on, fast-off. The complex exists in equilibrium (

). -

Implication: Upon dilution (e.g., washing cells or lysing for Western blot without adding fresh inhibitor), the inhibitor dissociates, and enzymatic activity is restored. This makes it ideal for "pulse-chase" inhibition experiments.

The Irreversible Ketones (Z-IETD-FMK / -CMK)

Fluoromethyl ketones (FMK) and chloromethyl ketones (CMK) are suicide inhibitors.

-

Mechanism: The enzyme attacks the carbonyl, followed by a halide leaving group elimination, forming a stable thioether bond .

-

Kinetics: Time-dependent inactivation (

). -

Implication: The enzyme is permanently disabled. New protein synthesis is required to restore activity.

Pathway Visualization

The following diagram illustrates the Extrinsic Apoptosis Pathway and the specific intervention points for Ac-IETD-CHO, highlighting its dual inhibition of Caspase-8 and Granzyme B.

Figure 1: Mechanism of Action. Ac-IETD-CHO intercepts the extrinsic pathway at Caspase-8 but also exhibits significant cross-reactivity with Granzyme B, a crucial consideration in immune cell co-culture models.

Part 2: Comparative Kinetics & Selectivity

Selectivity Profile

While the "IETD" sequence is optimized for Caspase-8, the warhead dictates specificity.

| Feature | Ac-IETD-CHO (Aldehyde) | Z-IETD-FMK (Fluoromethyl Ketone) |

| Binding Type | Reversible (Thiohemiacetal) | Irreversible (Thioether) |

| Stability (Cell Culture) | Low (Oxidizes rapidly) | High (Stable for 24-48h) |

| Granzyme B Inhibition | High Potency (Cross-reactive) | Moderate to High |

| Caspase-9 Cross-talk | High (Specifically in CHO/Hamster cells) | Low (Species dependent) |

| Toxicity | Low (Metabolized easily) | Moderate (Fluoroacetate byproduct) |

| Best Use Case | Enzyme Kinetics, Lysates, Short-term | Long-term Apoptosis Blockade |

The "CHO Cell" Anomaly (Expert Insight)

A critical pitfall often overlooked: Ac-IETD-CHO (the inhibitor) is not specific in CHO (Chinese Hamster Ovary) cells. In hamster cell lines, Ac-IETD-CHO inhibits both Caspase-8 and Caspase-9 with equal efficiency due to structural similarities in the hamster caspase active sites.

-

Action: If working with CHO cell lines, do not rely on Ac-IETD-CHO to distinguish extrinsic (Casp-8) vs. intrinsic (Casp-9) pathways. Use dominant-negative mutant expression instead.

Part 3: Experimental Protocols

Protocol: Fluorometric Caspase-8 Activity Assay

This protocol uses Ac-IETD-CHO as a control to validate specific Caspase-8 activity in cell lysates.

Materials:

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 5 mM DTT.

-

Substrate: Ac-IETD-AFC (7-amino-4-trifluoromethylcoumarin).

-

Inhibitor: Ac-IETD-CHO (10 mM stock in DMSO).

Step-by-Step Workflow:

-

Lysate Preparation:

-

Lyse

induced cells in 50 µL Lysis Buffer. -

Incubate on ice for 10 min. Centrifuge at 10,000 x g for 1 min.

-

-

Inhibitor Pre-incubation (Critical Step):

-

Control Well: 50 µL Lysate + 50 µL Reaction Buffer + DMSO.

-

Inhibited Well: 50 µL Lysate + 50 µL Reaction Buffer + Ac-IETD-CHO (Final 10-50 µM) .

-

Timing: Incubate for 15 minutes at 37°C .

-

Note: Unlike FMK inhibitors which require 30-60 mins to alkylate the enzyme, CHO inhibitors reach equilibrium quickly.

-

-

Reaction Initiation:

-

Add Ac-IETD-AFC substrate (Final concentration 50 µM).

-

-

Measurement:

-

Read fluorescence (Ex: 400 nm / Em: 505 nm) kinetically every 2 minutes for 1 hour.

-

-

Data Analysis:

-

Calculate the slope (RFU/min) for the linear portion.

-

Validation: The Ac-IETD-CHO treated well should show >90% reduction in slope compared to control.

-

Decision Matrix: Selecting the Right Inhibitor

Figure 2: Decision Matrix for Caspase-8 Inhibition. Selects the optimal tool based on experimental duration, reversibility requirements, and cell species.

Part 4: Troubleshooting & Optimization

Solubility & Stability

-

Solubility: Ac-IETD-CHO is hydrophobic. Dissolve in high-grade DMSO to 10-20 mM.

-

Storage: Store at -80°C. Aldehydes are prone to oxidation to carboxylic acids (inactive) if exposed to air/moisture repeatedly. Aliquot immediately.

-

In Culture: Ac-IETD-CHO has a half-life of <4 hours in serum-containing media. For overnight assays, replenish the inhibitor every 4-6 hours or switch to Z-IETD-FMK.

Granzyme B Interference

If studying T-cell mediated killing (CTLs), Ac-IETD-CHO will inhibit Granzyme B released by the T-cells, potentially masking the very effect you are trying to measure.

-

Solution: Use Z-IETD-FMK at lower concentrations (titrate carefully) or use specific Granzyme B inhibitors (e.g., Ac-IEPD-CHO) as a control to subtract this background.

References

-

Yun, C. Y., et al. (2007). Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures. Metabolic Engineering. Retrieved from [Link]

-

Sanbio. (n.d.). Z-IETD-FMK (Caspase-8 Inhibitor) Technical Data Sheet. Retrieved from [Link]

-

National Institutes of Health (NIH). (2018). Granzyme B Is an Essential Mediator in CD8+ T Cell Killing.[1] Retrieved from [Link]

Sources

Technical Guide: Biological Function of Ac-IETD-CHO in Extrinsic Apoptosis

[1]

Executive Summary

Ac-IETD-CHO (Acetyl-Ile-Glu-Thr-Asp-Aldehyde) is a potent, cell-permeable, and reversible inhibitor of Caspase-8 , the apical initiator caspase in the extrinsic apoptotic signaling pathway.[1] Unlike irreversible inhibitors (e.g., Z-VAD-FMK), the aldehyde (CHO) pharmacophore allows for temporary suppression of enzyme activity, making it a critical tool for studying the kinetics of death receptor signaling (Fas/CD95, TNFR1, TRAIL-R).[1]

This guide details the mechanistic basis of Ac-IETD-CHO action, its critical role in distinguishing between apoptosis and necroptosis, and provides a validated experimental framework for its application in pharmacological research.

Mechanistic Architecture

Chemical Structure & Binding Kinetics

Ac-IETD-CHO functions as a transition-state analog.[1]

-

Sequence Specificity (IETD): The tetrapeptide sequence Ile-Glu-Thr-Asp mimics the cleavage site of Caspase-8's natural substrates (e.g., Pro-Caspase-3, Bid, RIPK1).[1] The aspartic acid (D) at the P1 position is essential for recognition by the Caspase-8 active site pocket.

-

Reversible Inhibition (CHO): The C-terminal aldehyde group forms a hemi-thioacetal bond with the catalytic cysteine residue (Cys360 in human Caspase-8) within the enzyme's active site.[1] Unlike fluoromethylketone (FMK) inhibitors which form permanent covalent bonds, the CHO-cysteine bond is reversible under certain conditions (e.g., dilution or dialysis), allowing for dynamic study of caspase activation.[1]

Target Specificity Profile

While designed for Caspase-8, specificity is concentration-dependent.[1]

| Target Enzyme | IC50 / Ki | Interaction Type | Notes |

| Caspase-8 | ~5 nM | Primary Target | High affinity inhibition of extrinsic initiation.[1] |

| Granzyme B | < 10 nM | Off-Target | Structural similarity in substrate recognition (IETD).[1] |

| Caspase-10 | Low nM | Off-Target | Functional redundancy with Caspase-8.[1] |

| Caspase-3 | > 100 nM | Weak | significantly less potent than against Casp-8; requires high doses (>50 µM) for cross-reactivity.[1] |

Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism at the molecular level.

Figure 1: Competitive reversible inhibition of Caspase-8 by Ac-IETD-CHO preventing substrate cleavage.[1]

Biological Function & The "Death Switch"[2]

Extrinsic Pathway Blockade

In the canonical extrinsic pathway, ligand binding (e.g., FasL, TNFα) induces trimerization of death receptors and recruitment of FADD and Pro-Caspase-8 to form the DISC (Death-Inducing Signaling Complex) .[1]

-

Action: Ac-IETD-CHO penetrates the cell and binds active Caspase-8 at the DISC.[1]

-

Result: This prevents the proteolytic processing of Caspase-3 (executioner) and Bid (the link to mitochondrial amplification). Consequently, the cell is arrested in a pre-apoptotic state despite receptor engagement.

The Apoptosis-Necroptosis Switch (Critical Application)

A primary application of Ac-IETD-CHO is dissecting the crosstalk between apoptosis and necroptosis.[1]

-

Normal State: Active Caspase-8 cleaves RIPK1 and RIPK3 , inactivating them and preventing necroptosis.[1][2]

-

Inhibited State (Ac-IETD-CHO treated): When Caspase-8 is inhibited, RIPK1 and RIPK3 remain intact.[1] In the presence of TNFα, these kinases phosphorylate MLKL, forming the Necrosome , leading to membrane rupture (necroptosis).

-

Implication: Researchers use Ac-IETD-CHO to induce necroptosis in apoptotic-resistant cells or to prove that a cell death phenotype is Caspase-8 dependent.[1]

Figure 2: The decision node controlled by Caspase-8.[1] Inhibition by Ac-IETD-CHO shifts signaling from Apoptosis to Necroptosis.[1]

Experimental Framework (SOP)

Reconstitution & Storage[1]

-

Solvent: Dimethyl sulfoxide (DMSO).[1]

-

Stock Concentration: Prepare a 10 mM or 20 mM stock solution.

-

Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles as the aldehyde group is reactive.

Standard Cell Culture Protocol

Objective: Determine if cell death induced by Compound X is mediated by the extrinsic pathway.

-

Seeding: Seed cells (e.g., Jurkat, HeLa) at

cells/mL in appropriate media. -

Pre-Incubation (Crucial Step):

-

Induction: Add the apoptotic stimulus (e.g., 50 ng/mL anti-Fas antibody or 20 ng/mL TNFα).

-

Incubation: Incubate for the desired timepoint (usually 4–24 hours).

-

Controls:

Data Interpretation[1][5][6][7][8][9]

| Assay Type | Expected Result with Ac-IETD-CHO | Interpretation |

| Western Blot | Reduced cleavage of Caspase-3 (pro-form remains).[1] Reduced cleavage of Bid (full-length remains). | Blockade of extrinsic initiation. |

| Flow Cytometry (Annexin V) | Reduced Annexin V+ / PI- population compared to stimulus alone.[1] | Prevention of PS exposure (early apoptosis). |

| Cell Viability (ATP/MTS) | Context Dependent: Viability may NOT recover if cells shift to necroptosis.[1] | If viability remains low but Casp-3 is inactive, suspect necroptosis.[1] |

Challenges & Limitations

-

Aldehyde Reactivity: The CHO group is less stable in culture media than FMK inhibitors. It can oxidize or react with thiol-containing proteins in the serum. Fresh addition is recommended for long-term assays (>24h).[1]

-

Permeability: While generally cell-permeable, uptake varies by cell line.[1] Esterified versions (e.g., Ac-IETD-CHO-AM) are not standard, so high concentrations are often used to drive passive diffusion.[1]

-

Necroptosis Artifacts: Researchers often mistakenly conclude a drug is "cytotoxic" because Ac-IETD-CHO fails to rescue viability.[1] Always check for necroptosis markers (p-MLKL) if cell death persists despite Caspase-8 inhibition.[1]

References

-

Tummers, B., & Green, D. R. (2017).[1] Caspase-8: regulating life and death.[1] Immunological Reviews, 277(1), 76–89.[1] [Link]

-

Oberst, A., et al. (2011).[1] Catalytic activity of the caspase-8-FLIP(L) complex inhibits RIPK3-dependent necrosis.[1] Nature, 471(7338), 363–367.[1] [Link][1]

-

Garcia-Calvo, M., et al. (1998).[1] Inhibition of human caspases by peptide-based and macromolecular inhibitors. Journal of Biological Chemistry, 273(49), 32608-32613.[1] [Link]

Technical Guide: Ac-IETD-CHO Inhibition of Fas-Mediated Apoptosis

Executive Summary

This technical guide provides a rigorous framework for utilizing Ac-IETD-CHO (Acetyl-Ile-Glu-Thr-Asp-aldehyde), a potent and reversible inhibitor of Caspase-8, to dissect Fas (CD95/APO-1) mediated apoptotic signaling.

While Ac-IETD-CHO is a standard tool in cell death research, its application requires precise control over concentration and timing to distinguish between extrinsic apoptosis , mitochondrial amplification , and the potential switch to necroptosis . This guide moves beyond basic product sheets, offering a self-validating experimental system grounded in mechanistic causality.

Mechanistic Foundation

The Target: Fas Signaling Architecture

Fas-mediated cell death is the archetype of the extrinsic apoptotic pathway . Upon ligation by Fas Ligand (FasL) or agonistic antibodies (e.g., CH-11), the Fas receptor trimerizes, recruiting FADD (Fas-Associated protein with Death Domain).[1] FADD subsequently recruits Pro-Caspase-8 via Death Effector Domains (DEDs) to form the DISC (Death-Inducing Signaling Complex) .

Within the DISC, Pro-Caspase-8 undergoes proximity-induced dimerization and autoproteolytic cleavage, generating active Caspase-8. This protease propagates the death signal via two distinct routes:[2]

-

Direct Route (Type I Cells): Direct cleavage of executioner Caspase-3.

-

Mitochondrial Route (Type II Cells): Cleavage of the BH3-only protein Bid into truncated Bid (tBid). tBid translocates to the mitochondria, inducing MOMP (Mitochondrial Outer Membrane Permeabilization), Cytochrome c release, and Caspase-9 activation.

The Tool: Ac-IETD-CHO Pharmacology

-

Chemical Identity: N-acetyl-L-isoleucyl-L-glutamyl-L-threonyl-N-[(1S)-1-carboxy-2-phenylethyl]-L-aspartamide aldehyde.

-

Mechanism of Action: Ac-IETD-CHO is a reversible competitive inhibitor . The tetrapeptide sequence (IETD) mimics the substrate specificity of Caspase-8. The aldehyde group (-CHO) forms a reversible hemiacetal adduct with the catalytic cysteine residue in the Caspase-8 active site.

-

Selectivity Profile:

-

Caspase-8:

. -

Caspase-3:

is significantly higher (typically -

Granzyme B: Ac-IETD-CHO exhibits cross-reactivity with Granzyme B. In systems involving CTL killing, this overlap must be controlled for.

-

Pathway Visualization

The following diagram illustrates the Fas signaling cascade and the precise intervention point of Ac-IETD-CHO.

Figure 1: Fas signaling cascade showing Ac-IETD-CHO inhibition of Caspase-8, blocking both direct Caspase-3 activation and the mitochondrial amplification loop.

Experimental Framework

Reconstitution & Handling

The aldehyde group is reactive.[3] Improper handling leads to oxidation or racemization, rendering the inhibitor ineffective.

-

Solvent: High-grade anhydrous DMSO (Dimethyl Sulfoxide).

-

Stock Concentration: Prepare a 10 mM or 20 mM stock solution.

-

Calculation: MW of Ac-IETD-CHO

.[3] Dissolve 5 mg in ~995 µL DMSO for 10 mM.

-

-

Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Desiccate upon warming to room temperature.

Cell Models

-

Jurkat T Cells (Clone E6-1): The "Gold Standard" for Fas signaling. They are Type II cells (require mitochondrial amplification).

-

SKW6.4: Type I cells (mitochondria-independent).

-

PBMCs: Primary cells; require careful titration due to donor variability.

Core Protocols

Protocol A: Inhibition of Fas-Induced Apoptosis

This protocol measures the ability of Ac-IETD-CHO to rescue cells from Fas-mediated death.

Materials:

-

Jurkat cells (

cells/mL). -

Anti-Fas mAb (Clone CH-11) or Recombinant FasL.

-

Ac-IETD-CHO (Stock: 10 mM).

-

Control Inhibitor: Z-FA-fmk (Negative control) or Z-VAD-fmk (Positive control).

-

Annexin V-FITC / Propidium Iodide (PI) Kit.

Step-by-Step Methodology:

-

Preparation: Seed cells in a 24-well plate at

cells/mL in complete RPMI-1640. -

Pre-Incubation (Critical Step):

-

Add Ac-IETD-CHO to experimental wells.

-

Dose Titration: Test 10 µM, 20 µM, and 50 µM.

-

Vehicle Control: Add equivalent volume of DMSO (Final DMSO < 0.5%).

-

Time: Incubate for 1 hour at 37°C .

-

Why? Aldehyde inhibitors penetrate cells slower than FMK inhibitors. 1 hour ensures equilibrium at the cytosolic DISC.

-

-

Induction:

-

Add Anti-Fas mAb (CH-11) at 10–100 ng/mL (titrate batch beforehand to achieve ~50-80% apoptosis in vehicle control).

-

-

Incubation: Incubate for 4 to 6 hours at 37°C.

-

Note: Do not exceed 12 hours if looking for primary caspase inhibition, as secondary necrosis or necroptosis may complicate readout.

-

-

Readout (Flow Cytometry):

-

Wash cells in cold PBS.

-

Stain with Annexin V-FITC and PI according to kit instructions.

-

Analyze via Flow Cytometry.

-

Self-Validating Check:

-

Vehicle + Fas: Should show high Annexin V+/PI- (Early Apoptosis).

-

Ac-IETD-CHO + Fas: Should show significantly reduced Annexin V staining (comparable to Vehicle + No Fas).

-

Ac-IETD-CHO Only: Should show viability >95% (toxicity check).

Protocol B: Validation via Caspase-8 Activity Assay

To prove the observed survival is due to Caspase-8 inhibition and not off-target effects, you must quantify enzymatic activity directly.

Methodology:

-

Lyse cells from Protocol A (at 2-4 hours post-induction).

-

Incubate lysate with colorimetric substrate Ac-IETD-pNA .

-

Measure absorbance at 405 nm.

-

Expectation: Lysates from Ac-IETD-CHO treated cells should show near-baseline absorbance, confirming catalytic blockade.

Experimental Workflow Diagram

Figure 2: Experimental timeline ensuring inhibitor equilibration prior to death receptor ligation.

Data Analysis & Interpretation

Quantitative Expectations

Summarize your data using the following structure to ensure comparability.

| Condition | Concentration | % Apoptosis (Annexin V+) | Caspase-8 Activity (OD 405nm) | Interpretation |

| Vehicle Control | DMSO | < 5% | Baseline | Healthy Baseline |

| Fas Agonist Only | 50 ng/mL | 60 - 80% | High | Successful Induction |

| Ac-IETD-CHO + Fas | 20 µM | < 15% | Low | Effective Inhibition |

| Ac-DEVD-CHO + Fas | 20 µM | < 20% | High* | Downstream Blockade Only |

*Note: Caspase-3 inhibitors (DEVD) will block cell death but may NOT block Caspase-8 activity upstream. This distinguishes the point of intervention.

The Necroptosis Trap

Critical Insight: Caspase-8 suppresses necroptosis by cleaving RIPK1/RIPK3.[4][5]

-

Observation: If you treat cells with Ac-IETD-CHO and observe a shift from "Annexin V+/PI-" (Apoptosis) to "Annexin V-/PI+" (Membrane rupture/Necrosis) or simply PI+, you may have induced necroptosis.

-

Solution: Co-treat with Necrostatin-1 (Nec-1) , a RIPK1 inhibitor. If cell viability is restored only by the combination of Ac-IETD-CHO + Nec-1, the cell death mode was necroptosis.

References

-

Scaffidi, C., et al. "Two distinct pathways leading to nuclear apoptosis." The EMBO Journal, 1998.

-

Garcia-Calvo, M., et al. "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry, 1998.

-

Thornberry, N. A., et al. "A combinatorial approach defines specificities of members of the caspase family and granzyme B." Journal of Biological Chemistry, 1997.

-

Oberst, A., et al. "Catalytic activity of the caspase-8-FLIP(L) complex inhibits RIPK3-dependent necrosis." Nature, 2011.

-

Kaufmann, S. H., et al. "Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures."[6] PubMed, 2000.

Sources

- 1. Evidence for a Novel, Caspase-8-Independent, Fas Death Domain-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Granzyme B short-circuits the need for caspase 8 activity during granule-mediated cytotoxic T-lymphocyte killing by directly cleaving Bid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ac-IETD-CHO Selectivity & Application

The following guide provides an in-depth technical analysis of Ac-IETD-CHO, focusing on its selectivity for Caspase-8 over Caspase-3.

Mechanisms, Kinetics, and Experimental Protocols for Caspase-8 Targeting

Executive Summary

Ac-IETD-CHO (Acetyl-Ile-Glu-Thr-Asp-Aldehyde) is a reversible, synthetic tetrapeptide inhibitor designed to target Caspase-8 (FLICE), the apical initiator caspase in the extrinsic apoptotic pathway. Its selectivity is derived from the IETD sequence, which mimics the specific cleavage site found on the pro-enzyme of Caspase-3, the primary substrate of Caspase-8.

While widely used to distinguish extrinsic (receptor-mediated) apoptosis from intrinsic (mitochondrial) pathways, Ac-IETD-CHO is not absolute in its specificity. At high concentrations (>1–10 µM), it exhibits cross-reactivity with downstream effector caspases, particularly Caspase-3. This guide details the structural basis of this selectivity, quantitative inhibition profiles, and validated protocols to ensure experimental rigor.

Mechanistic Basis of Selectivity

The selectivity of Ac-IETD-CHO is governed by the interaction between the inhibitor's P4–P1 residues and the S4–S1 subsites of the caspase active cleft.

Structural Determinants (The "IETD" vs. "DEVD" Paradigm)

Caspases are classified by their substrate specificity, primarily determined by the S4 subsite.

-

Caspase-8 (Initiator): Possesses a large, hydrophobic S4 pocket that preferentially accommodates bulky, hydrophobic residues like Isoleucine (I) or Leucine (L). Hence, the IETD sequence binds tightly.

-

Caspase-3 (Effector): Possesses a compact, basic S4 pocket (arginine/tryptophan rich) that avidly binds acidic residues like Aspartic Acid (D) . Hence, it prefers DEVD sequences.

Key Insight: The substitution of the P4 Aspartate (in DEVD) with Isoleucine (in IETD) reduces the affinity for Caspase-3 by orders of magnitude, providing the "selectivity window."

The Warhead: Reversible Aldehyde (CHO)

Unlike irreversible fluoromethyl ketone (FMK) inhibitors which form a covalent thioether bond, the aldehyde (CHO) group forms a reversible hemi-thioacetal adduct with the catalytic cysteine (Cys360 in Casp-8).

-

Advantage: Allows for kinetic equilibrium studies and washout experiments.

-

Disadvantage: In cell-based assays, the reversibility can lead to "inhibitor fatigue" if the upstream apoptotic signal is sustained, potentially allowing eventual breakthrough caspase activation.

Quantitative Profiling: and Values[1]

The following data summarizes the inhibition constants derived from fluorometric kinetic assays (Thornberry et al., Garcia-Calvo et al.).

| Enzyme | Inhibitor | Selectivity Ratio (vs. Casp-8) | |

| Caspase-8 | Ac-IETD-CHO | < 5 nM | 1x (Target) |

| Caspase-3 | Ac-IETD-CHO | > 1,500 nM* | > 300-fold lower affinity |

| Caspase-1 | Ac-IETD-CHO | > 10,000 nM | Negligible |

| Caspase-8 | Ac-DEVD-CHO | ~ 0.6 - 1.0 nM | High Cross-Reactivity |

| Caspase-3 | Ac-DEVD-CHO | 0.23 nM | Target |

Critical Technical Note: While Ac-IETD-CHO is highly selective for Casp-8 over Casp-3, the reverse is not true. Ac-DEVD-CHO (the "Caspase-3 inhibitor") significantly inhibits Caspase-8. Therefore, using DEVD-CHO to "block only downstream apoptosis" can inadvertently block the upstream initiator, confounding results.

*Note: Selectivity decreases as concentration exceeds 10 µM.

Visualizing the Pathway and Inhibition

The following diagram illustrates the Extrinsic Apoptosis pathway and the precise intervention point of Ac-IETD-CHO.

Figure 1: The Extrinsic Apoptotic Cascade. Ac-IETD-CHO blocks the apical Caspase-8, preventing the downstream activation of Caspase-3.

Experimental Protocols

Protocol A: Cell-Free Fluorometric Activity Assay

This assay quantifies the specific catalytic activity of Caspase-8 in cell lysates.

Reagents:

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 5 mM DTT, 5 mM EDTA.

-

Substrate: Ac-IETD-AMC (Fluorogenic).

-

Inhibitor: Ac-IETD-CHO (Stock 10 mM in DMSO).

Workflow:

-

Induction: Induce apoptosis in cells (e.g., Jurkat T-cells with anti-Fas antibody) for 4–6 hours.

-

Lysis: Harvest cells, wash with PBS, and lyse on ice for 20 mins. Centrifuge at 10,000 x g for 10 mins.

-

Setup: In a black 96-well plate, prepare the following conditions:

-

Blank: Buffer only.

-

Control: Lysate + Ac-IETD-AMC (50 µM).

-

Inhibited: Lysate + Ac-IETD-CHO (100 nM) + Pre-incubate 15 min + Ac-IETD-AMC.

-

-

Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) every 2 mins for 1 hour at 37°C.

-

Validation: The Inhibited well should show <5% slope compared to Control. If activity remains, it suggests non-specific protease activity or insufficient inhibitor concentration.

Protocol B: Western Blot "Cleavage Shift"

To confirm IETD-CHO is working in live cells (and not just in vitro):

-

Pre-treat cells with Ac-IETD-CHO (10–50 µM) for 1 hour.

-

Add apoptotic stimulus (e.g., TRAIL or FasL).

-

Lyse cells after 4–8 hours.

-

Blot for Caspase-3:

-

Result: In effective Casp-8 inhibition, Caspase-3 should remain as the 32 kDa pro-form .

-

Failure:[1] Appearance of 17/19 kDa active fragments indicates Casp-8 was not fully inhibited or the intrinsic pathway (Casp-9) was triggered independently.

-

Troubleshooting & Technical Caveats

The "CHO Cell" Confusion

Warning: Do not assume Ac-IETD-CHO works identically in Chinese Hamster Ovary (CHO) cells as it does in human lines.

-